Cas no 658082-19-0 (Phenol, 4-(bromomethyl)-2,6-difluoro-)

Phenol, 4-(bromomethyl)-2,6-difluoro- Chemical and Physical Properties
Names and Identifiers
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- Phenol, 4-(bromomethyl)-2,6-difluoro-
- SCHEMBL6167933
- YKCSADFAVKYDKJ-UHFFFAOYSA-N
- 4-bromomethyl-2,6-difluorophenol
- 3,5-Difluoro-4-hydroxybenzyl bromide
- 658082-19-0
-
- MDL: MFCD18394860
- Inchi: InChI=1S/C7H5BrF2O/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2,11H,3H2
- InChI Key: YKCSADFAVKYDKJ-UHFFFAOYSA-N
- SMILES: C1=C(C=C(C(=C1F)O)F)CBr
Computed Properties
- Exact Mass: 221.94915
- Monoisotopic Mass: 221.94918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
Phenol, 4-(bromomethyl)-2,6-difluoro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014002822-1g |
3,5-Difluoro-4-hydroxybenzyl bromide |
658082-19-0 | 97% | 1g |
$1564.50 | 2023-09-01 | |
Alichem | A014002822-500mg |
3,5-Difluoro-4-hydroxybenzyl bromide |
658082-19-0 | 97% | 500mg |
$823.15 | 2023-09-01 | |
Alichem | A014002822-250mg |
3,5-Difluoro-4-hydroxybenzyl bromide |
658082-19-0 | 97% | 250mg |
$480.00 | 2023-09-01 |
Phenol, 4-(bromomethyl)-2,6-difluoro- Related Literature
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
Additional information on Phenol, 4-(bromomethyl)-2,6-difluoro-
Phenol, 4-(bromomethyl)-2,6-difluoro-
Phenol, 4-(bromomethyl)-2,6-difluoro-, also known by its CAS number 658082-19-0, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a phenol ring substituted with a bromomethyl group at the para position and two fluorine atoms at the ortho positions. The combination of these substituents imparts distinctive chemical properties that make it valuable in research and industrial settings.
The molecular structure of Phenol, 4-(bromomethyl)-2,6-difluoro- consists of a benzene ring with hydroxyl (-OH) group at one position, a bromomethyl (-CH2Br) group at the para position, and two fluorine atoms at the ortho positions relative to the hydroxyl group. This arrangement creates a highly symmetrical molecule with strong electron-withdrawing effects due to the fluorine atoms and the electron-releasing effects of the bromomethyl group. These opposing electronic effects result in a complex reactivity profile that has been extensively studied in recent years.
Recent studies have highlighted the potential of Phenol, 4-(bromomethyl)-2,6-difluoro- as a precursor for synthesizing advanced materials such as fluorinated polymers and high-performance adhesives. The bromomethyl group serves as a reactive site for nucleophilic substitution reactions, enabling the incorporation of various functional groups into the molecule. This property has been leveraged in the development of novel materials with tailored mechanical and thermal properties.
In addition to its role in materials science, Phenol, 4-(bromomethyl)-2,6-difluoro- has shown promise in pharmaceutical applications. Researchers have explored its potential as an intermediate in drug synthesis, particularly in the development of antiviral and anticancer agents. The fluorine atoms in the molecule contribute to its lipophilicity and bioavailability, making it an attractive candidate for medicinal chemistry studies.
The synthesis of Phenol, 4-(bromomethyl)-2,6-difluoro- typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the bromination of a difluorophenol derivative followed by methylation using appropriate reagents. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and minimizing environmental impact.
From an environmental perspective, understanding the fate and transport of Phenol, 4-(bromomethyl)-2,6-difluoro- in natural systems is crucial for assessing its potential risks to ecosystems. Studies have shown that this compound undergoes slow degradation under aerobic conditions due to its stable aromatic ring system. However, its persistence in aquatic environments raises concerns about bioaccumulation and toxicity to aquatic organisms.
In conclusion, Phenol, 4-(bromomethyl)-2,6-difluoro-, CAS No. 658082-19-0, is a multifaceted compound with wide-ranging applications across diverse scientific disciplines. Its unique chemical properties continue to inspire innovative research aimed at unlocking its full potential while ensuring sustainable practices are employed throughout its lifecycle.
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